4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole properties and structure
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole properties and structure
An In-Depth Technical Guide to 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole: Properties, Structure, and Applications
Introduction: The Benzothiadiazole Core in Modern Materials Science
The 2,1,3-benzothiadiazole (BTD) scaffold stands as a cornerstone in the development of functional organic materials.[1] Its inherent electron-deficient nature makes it a privileged electron-acceptor unit, pivotal in designing molecules for a vast array of applications, from organic electronics to biomedical imaging.[1][2][3] Strategic functionalization of the BTD core, particularly at the 4 and 7 positions, allows for the precise tuning of its electronic and photophysical properties.
This guide focuses on a specific, high-performance derivative: 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole . The introduction of fluorophenyl groups is a critical design choice. Fluorine's high electronegativity profoundly influences the molecule's frontier molecular orbitals, enhancing its electron-accepting character and improving performance and stability in electronic devices.[2][4][5] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, properties, and applications of this versatile compound.
Part 1: Molecular Architecture and Foundational Principles
The Electron-Deficient 2,1,3-Benzothiadiazole (BTD) Nucleus
The BTD unit is a bicyclic heterocycle where a benzene ring is fused to a thiadiazole ring.[6] This fusion results in a system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electron acceptor. This property is fundamental to its use in "push-pull" or Donor-Acceptor (D-A) molecular architectures, which are crucial for creating materials with tailored optical and electronic band gaps.[2]
The Donor-Acceptor-Donor (D-A-D) Structural Motif
When aryl groups, such as the 4-fluorophenyl substituents, are attached at the 4 and 7 positions of the BTD core, a symmetric Donor-Acceptor-Donor (D-A-D) quadrupolar structure is formed. In this arrangement:
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Acceptor (A): The central 2,1,3-benzothiadiazole unit acts as the electron-withdrawing core.
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Donors (D): The flanking 4-fluorophenyl rings act as electron-donating groups relative to the highly deficient BTD core.
This intramolecular charge-transfer character is responsible for the molecule's strong absorption in the visible spectrum and its pronounced fluorescent properties.[7]
The Causality of Fluorination: A Strategic Enhancement
The decision to incorporate fluorine atoms is a key aspect of this molecule's design. The substitution of hydrogen with fluorine on the terminal phenyl rings has several critical consequences:
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Energy Level Depression: Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels.[2][5] This is particularly advantageous in organic photovoltaics, as a lower HOMO level in the donor material often leads to a higher open-circuit voltage (Voc) and, consequently, improved device efficiency.[2][4]
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Enhanced Intermolecular Interactions: Fluorine can participate in non-covalent interactions (e.g., F···H or F···S contacts), which can influence the solid-state packing of the molecules. This improved molecular packing can facilitate more efficient charge transport in thin-film devices.[4]
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Improved Stability: The high bond energy of the C-F bond can impart greater photo- and chemical stability to the final molecule.
Caption: Synthetic workflow for 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the synthesis of 4,7-diaryl-2,1,3-benzothiadiazoles. [7][8][9] Materials:
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4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) [10][11]* 4-Fluorophenylboronic acid (2.2-2.5 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04-0.05 eq)
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Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0-4.0 eq)
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Toluene, Ethanol, and Water (solvent system)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask, add 4,7-dibromo-2,1,3-benzothiadiazole, 4-fluorophenylboronic acid, and the palladium catalyst.
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Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as the palladium catalyst can be deactivated by oxygen.
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Solvent Addition: Under the inert atmosphere, add the solvent mixture (e.g., a 5:1:1 ratio of Toluene:Ethanol:Water). The biphasic system facilitates the reaction by dissolving both organic and inorganic reagents.
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Base Addition: Add the aqueous solution of potassium or sodium carbonate. The base is essential for the transmetalation step in the catalytic cycle.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
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Washing: Wash the combined organic layers sequentially with water and brine to remove inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude solid by column chromatography on silica gel. A gradient of hexane and dichloromethane is often effective for elution. The final product is typically a brightly colored (yellow-orange) solid.
Part 3: Key Physicochemical Properties
The unique D-A-D structure of this molecule gives rise to a set of valuable properties that are central to its applications.
Photophysical Properties
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Absorption and Emission: The compound exhibits strong absorption in the violet-blue region of the visible spectrum and emits intense fluorescence in the green-yellow region. This results in a large Stokes shift, which is highly desirable for fluorescence imaging applications to minimize self-absorption and improve signal-to-noise ratios. [3]* Solvatochromism: As a quadrupolar D-A-D molecule, it displays significant solvatochromism. [12][13]The emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is due to the greater stabilization of the more polar excited state in polar solvents. This property can be exploited for sensing applications.
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Fluorescence Quantum Yield (ΦF): 4,7-Diaryl-2,1,3-benzothiadiazoles are known to exhibit high fluorescence quantum yields, indicating that the absorbed photon energy is efficiently converted into emitted light. [8]In non-polar environments or solid matrices, the quantum yield can be exceptionally high, sometimes approaching 90%. [12]
Electrochemical and Thermal Properties
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Redox Behavior: Cyclic voltammetry studies reveal that the fluorinated BTD core imparts a high electron affinity to the molecule. [8]This facilitates electron injection and transport, a crucial factor for its use in n-type or acceptor materials in organic electronics.
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Frontier Molecular Orbitals: The HOMO and LUMO energy levels are key parameters for device applications. Fluorination helps to deepen these levels, which is a well-established strategy for improving the performance of organic solar cells. [2][4]* Thermal Stability: BTD derivatives generally show good thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and decomposition temperatures. While stable under typical operating conditions, prolonged exposure to very high temperatures (>200 °C) can lead to decomposition. [2][9][13]
Data Summary Table
| Property | Typical Value/Characteristic | Rationale / Significance |
| Max. Absorption (λ_abs_) | ~400 - 430 nm | Strong absorption in the visible spectrum; D-A-D charge transfer band. |
| Max. Emission (λ_em_) | ~500 - 550 nm | Intense fluorescence; large Stokes shift is beneficial for imaging. [3][13] |
| Fluorescence Quantum Yield | High (can exceed 0.8 in non-polar media) | Efficient light emission, crucial for OLEDs and fluorescent probes. [8][12] |
| HOMO Energy Level | ~ -5.6 to -5.8 eV | Lowered by fluorination, improving air stability and Voc in solar cells. [2] |
| LUMO Energy Level | ~ -3.4 to -3.6 eV | Appropriate for electron acceptance from common donor polymers. [5] |
| Thermal Stability | Stable up to >200 °C | Suitable for device fabrication processes that involve heating. [13] |
Note: Exact values can vary based on the solvent, solid-state packing, and measurement conditions.
Part 4: Applications in Research and Technology
The convergence of high fluorescence efficiency, tunable energy levels, and good stability makes 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole a versatile component in several advanced fields.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 6. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
